Pyrazine, 2-ethoxymethyl-
Overview
Description
Pyrazine, 2-ethoxymethyl- is a heterocyclic organic compound with the chemical formula C8H10N2O. It is a colorless liquid with a sweet odor and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazine derivatives, including Pyrazine, 2-ethoxymethyl-, can be synthesized through various methods. One common method involves the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives . Another method involves the condensation reaction of diamines and epoxides using a copper-chromium catalyst .
Industrial Production Methods: Industrial production of pyrazine derivatives often involves the use of catalytic systems and high-temperature conditions to achieve high yields. The use of environmentally benign methods, such as green synthesis, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Pyrazine, 2-ethoxymethyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyrazine derivatives can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of pyrazine derivatives can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction may produce pyrazine alcohols .
Scientific Research Applications
Pyrazine, 2-ethoxymethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives are studied for their potential antimicrobial, antifungal, and antiviral activities.
Medicine: Some pyrazine derivatives are investigated for their potential use as anticancer and anti-inflammatory agents.
Industry: Pyrazine compounds are used in the food industry as flavoring agents due to their characteristic aroma and taste.
Mechanism of Action
The mechanism of action of pyrazine, 2-ethoxymethyl- involves its interaction with specific molecular targets and pathways. For example, pyrazine derivatives can inhibit the growth of certain bacteria by interfering with their fatty acid synthesis pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyrazinamide: An antituberculosis agent that interferes with fatty acid synthesis in Mycobacterium tuberculosis.
Tetramethylpyrazine: Known for its antioxidant properties and potential therapeutic effects in cardiovascular diseases.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: Pyrazine, 2-ethoxymethyl- is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its sweet odor and versatility in various applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-(ethoxymethyl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKYWHMNHHQQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024947 | |
Record name | 2-(Ethoxymethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65504-94-1, 35250-48-7 | |
Record name | Methyl ethoxypyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2-ethoxymethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Ethoxymethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101024947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxymethylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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